molecular formula C22H20ClN3O3S B11656112 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11656112
M. Wt: 441.9 g/mol
InChI Key: CIWASOHSFQCCPY-BUVRLJJBSA-N
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Description

N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product in crystalline form .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The primary product of the condensation reaction is N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE, which can further participate in hydrogen bonding and other interactions to form stable crystalline structures .

Scientific Research Applications

N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its ability to form stable hydrogen bonds and interact with various molecular targets. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable crystalline structures and participate in various chemical reactions makes it valuable for research and industrial applications .

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(21-5-3-2-4-6-21)16-18-7-11-19(12-8-18)22(27)25-24-15-17-9-13-20(23)14-10-17/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

CIWASOHSFQCCPY-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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